molecular formula C13H23NO3 B037594 N-(Cyclohexylcarbonyl)leucine CAS No. 121428-84-0

N-(Cyclohexylcarbonyl)leucine

Cat. No. B037594
CAS RN: 121428-84-0
M. Wt: 241.33 g/mol
InChI Key: MJOSQGRPLTUAHR-UHFFFAOYSA-N
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Description

N-(Cyclohexylcarbonyl)leucine is a compound derived from leucine, an essential amino acid, by introducing a cyclohexylcarbonyl group at the nitrogen atom. This modification potentially alters its chemical and physical properties, making it a subject of interest in various chemical and biochemical research areas.

Synthesis Analysis

The synthesis of compounds similar to N-(Cyclohexylcarbonyl)leucine often involves condensation reactions. For instance, compounds like 3-Cyclohexene-1-dl-alanine, an analog of leucine, have been synthesized by condensing specific cyclohexene derivatives with ethyl acetamidocyanoacetate, followed by hydrolysis of the resulting intermediate (Edelson, Skinner, Ravel, & Shive, 1959). This method provides a basis for synthesizing N-(Cyclohexylcarbonyl)leucine by adjusting the starting materials and reaction conditions to incorporate the cyclohexylcarbonyl group specifically.

Molecular Structure Analysis

The molecular structure of compounds similar to N-(Cyclohexylcarbonyl)leucine, such as N-trifluoroacetyl-l-norvalyl-l-norvaline cyclohexyl ester, has been analyzed through methods like gas chromatography, revealing insights into their molecular interactions and stereoselectivity (Parr & Howard, 1972). Such analyses help understand the spatial arrangement of atoms within N-(Cyclohexylcarbonyl)leucine and its implications for chemical behavior and reactivity.

Chemical Reactions and Properties

Chemical reactions involving leucine derivatives can shed light on the reactivity of N-(Cyclohexylcarbonyl)leucine. For example, the synthesis of L-[1-11C]leucine through a modified Bucherer-Strecker reaction sequence provides insights into amino acid derivatization reactions (Barrio et al., 1983). This information is useful for predicting the chemical reactivity of N-(Cyclohexylcarbonyl)leucine in various conditions.

Physical Properties Analysis

The physical properties of amino acid derivatives, such as crystal structure and solubility, are crucial for their practical application. Studies on compounds like N-(2-carboxybenzoyl)-L-leucine methyl ester offer valuable data on crystallography and solubility behavior, which are relevant for understanding the physical characteristics of N-(Cyclohexylcarbonyl)leucine (Onofrio et al., 2006).

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds and stability under various conditions, are essential for comprehensively understanding N-(Cyclohexylcarbonyl)leucine. Research on related compounds provides a foundation for inferring the chemical behavior of N-(Cyclohexylcarbonyl)leucine. For instance, the study of reactions of N-(o-carboxybenzoyl)-L-leucine highlights the influence of structural features on reactivity and stability (Onofrio, Gesser, Joussef, & Nome, 2001).

Safety and Hazards

N-(Cyclohexylcarbonyl)leucine is not intended for human or veterinary use and should be handled with appropriate safety measures. It is recommended to avoid contact with skin and eyes, avoid inhalation of dust, and not to ingest .

Mechanism of Action

Target of Action

N-(Cyclohexylcarbonyl)leucine, also known as N-Cyclohexanoylleucine, primarily targets the L-type amino acid transporter (LAT1) and organic anion transporters (OAT1 and OAT3) . These transporters are responsible for the uptake of the compound into cells .

Mode of Action

The compound interacts with its targets by switching its uptake into cells from LAT1, which is used by leucine, to OAT1 and OAT3 . This switch is facilitated by the acetylation of leucine . The acetylation of leucine converts it into an anion, revealing a way for the rational design of drugs to target anion transporters .

Biochemical Pathways

The compound affects the leucine-mediated signaling and metabolic processes inside cells . Specifically, the uptake of N-(Cyclohexylcarbonyl)leucine as a prodrug of leucine bypasses LAT1, the rate-limiting step in the activation of these processes . This includes the activation of the mTOR signaling pathway, which plays a key role in controlling protein synthesis and cell proliferation .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are influenced by the kinetics of the monocarboxylate transporter type 1 (MCT1) and the ubiquitous tissue expression of MCT1 . Both of these factors make MCT1 well-suited for the uptake and distribution of N-(Cyclohexylcarbonyl)leucine .

Result of Action

The molecular and cellular effects of the compound’s action are mediated via its metabolic products . The compound enters metabolic pathways, and its effects are mediated via its metabolic products . This suggests that pharmacokinetic factors may play a major role in its mechanism of action and efficacy as a drug .

properties

IUPAC Name

2-(cyclohexanecarbonylamino)-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-9(2)8-11(13(16)17)14-12(15)10-6-4-3-5-7-10/h9-11H,3-8H2,1-2H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJOSQGRPLTUAHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60923802
Record name N-[Cyclohexyl(hydroxy)methylidene]leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60923802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Cyclohexylcarbonyl)leucine

CAS RN

121428-84-0
Record name N-Cyclohexanoylleucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121428840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[Cyclohexyl(hydroxy)methylidene]leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60923802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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